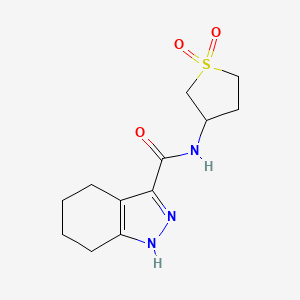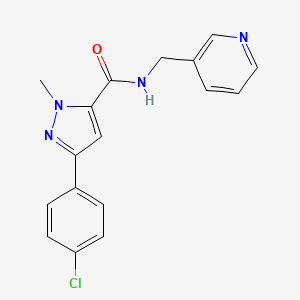![molecular formula C17H18N6O2 B14954050 N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide](/img/structure/B14954050.png)
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazinecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the nucleophilic substitution of a benzimidazole derivative with a pyrazinecarboxamide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be substituted with various functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular processes by targeting DNA, RNA, and protein synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms.
Pyrazinecarboxamide derivatives: Compounds with similar pyrazinecarboxamide structures but different substituents.
Uniqueness
N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is unique due to its dual functionality, combining the properties of both benzimidazole and pyrazinecarboxamide.
Propriétés
Formule moléculaire |
C17H18N6O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-ylmethylamino)-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(6-3-7-20-17(25)14-10-18-8-9-19-14)21-11-15-22-12-4-1-2-5-13(12)23-15/h1-2,4-5,8-10H,3,6-7,11H2,(H,20,25)(H,21,24)(H,22,23) |
Clé InChI |
WMAYMKKIVKINGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCNC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B14953967.png)
![2-[3-(Propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953973.png)



![N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14954001.png)

![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)
![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)
![5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)
![N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)
![7-butyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954031.png)
![2-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954046.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B14954049.png)
